N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-25-14-5-3-13(4-6-14)23-9-8-21-18(23)26-11-17(24)22-12-2-7-15(19)16(20)10-12/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNNJKNWPVGKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where the methoxy group is introduced to the phenyl ring.
Formation of the Sulfanyl Linkage: This involves the reaction of thiols with appropriate electrophiles to form the sulfanyl linkage.
Final Coupling: The final step involves coupling the dichlorophenyl group with the previously formed intermediate under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications, including
Biological Activity
N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C18H16Cl2N2OS
- Molecular Weight : 375.30 g/mol
This compound features a dichlorophenyl moiety and an imidazole ring, which are known to influence its biological interactions.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. The presence of the imidazole ring is crucial for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures demonstrate IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. In vitro studies suggest that it may inhibit viral replication, particularly against hepatitis B virus (HBV). The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain to be elucidated .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Dichlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Imidazole Ring : Essential for interaction with biological targets such as enzymes and receptors.
- Methoxy Group : Contributes to electron donation, enhancing binding affinity to target proteins.
Study 1: Anticancer Activity
In a study examining the anticancer potential of similar compounds, this compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated an IC50 value of approximately 5 µM against A431 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Study 2: Antiviral Efficacy
Another significant study focused on the antiviral efficacy against HBV. The compound exhibited a dose-dependent inhibition of viral replication in HepG2.2.15 cells, with an IC50 value around 10 µM. Mechanistic studies revealed that it interferes with the viral life cycle at multiple stages .
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 5 | A431 Cells |
| Similar Compound A | Anticancer | 7 | MCF-7 Cells |
| Similar Compound B | Antiviral | 10 | HBV |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
*Estimated based on similar structures.
Key Findings:
Substituent Effects :
- Electron-Donating Groups (EDG) : The 4-methoxyphenyl group in the target compound enhances solubility compared to methyl or trifluoromethyl substituents in analogs .
- Electron-Withdrawing Groups (EWG) : The 3,4-dichlorophenyl moiety is conserved across analogs, suggesting its importance in halogen bonding or target affinity .
Heterocyclic Core :
- Imidazole-based compounds (e.g., target, –3) exhibit planar structures suitable for π-π interactions, whereas dihydropyrazole () and benzothiazole () derivatives introduce conformational or electronic diversity.
Biological Activity: Cyanoacetamide derivatives () show kinase activation, while cyclohexylamine-linked analogs () may target neurological pathways due to increased lipophilicity. The target compound’s sulfanyl group could modulate redox interactions or metal coordination .
Crystallographic Insights :
- Variations in dihedral angles (e.g., 44.5°–77.5° in ) highlight conformational adaptability, which may influence packing efficiency and stability in solid formulations .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for and , involving coupling of dichlorophenylacetic acid with substituted imidazole-thiols under carbodiimide-mediated conditions .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the imidazole and phenyl rings, with methoxy (-OCH) and dichlorophenyl groups showing distinct splitting patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves conformational flexibility, as seen in asymmetric unit variations (dihedral angles: 44.5°–77.5° between dichlorophenyl and imidazole rings) . Software tools like WinGX and ORTEP aid in visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., R_2$$^2(10) dimers) .
How can researchers design in vitro assays to evaluate the compound’s antimicrobial or anticancer activity?
Q. Basic Research Focus
- Antimicrobial Screening : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24–48 hours .
- Anticancer Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Include controls for cytotoxicity (e.g., non-cancerous HEK293 cells) .
What strategies resolve contradictions in biological activity data arising from structural conformers?
Advanced Research Focus
Crystallographic data reveals three distinct conformers in the asymmetric unit, with dihedral angles varying by >20°, potentially altering binding affinity . To address discrepancies:
- Molecular Dynamics (MD) Simulations : Compare energy landscapes of conformers to identify biologically relevant poses.
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase or tubulin) .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Q. Advanced Research Focus
- Substituent Modification : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF) to enhance electrophilicity of the imidazole ring .
- Bioisosteric Replacement : Swap the sulfanyl linkage with sulfonyl or carbonyl groups to improve metabolic stability .
- Pharmacophore Mapping : Overlay active analogs (e.g., N-(3-fluorophenyl) derivatives) to identify critical hydrogen-bonding motifs .
What computational tools are recommended for predicting the compound’s metabolic stability and toxicity?
Q. Advanced Research Focus
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, bioavailability, and hERG cardiotoxicity risks .
- In Silico Toxicity : ProTox-II predicts LD values and organ-specific toxicity based on structural fragments (e.g., dichlorophenyl groups) .
How do crystallographic packing interactions influence the compound’s physicochemical properties?
Advanced Research Focus
Hydrogen-bonding networks (N–H⋯O) and π-π stacking between aromatic rings affect solubility and melting point. For example:
- Solubility : Dimers formed via N–H⋯O bonds reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) in biological assays .
- Thermal Stability : High melting points (≥470 K) correlate with dense crystal packing, validated by DSC analysis .
What experimental and computational approaches validate target engagement in mechanistic studies?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., β-lactamase or kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-target interactions .
- Covalent Docking : If the sulfanyl group acts as a warhead, simulate covalent adduct formation with catalytic cysteine residues .
How can researchers address low bioavailability observed in preclinical models?
Q. Advanced Research Focus
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group to enhance membrane permeability .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve plasma half-life and tissue distribution .
What collaborative frameworks integrate synthetic, analytical, and biological data for translational research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
